
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone is a synthetic organic compound characterized by a pyrrole ring substituted with nitro and phenyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific active sites. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone can be compared with other pyrrole derivatives, such as:
1-(2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-YL)-2,2,2-trifluoroethanone: This compound has similar structural features but includes trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This derivative has different substituents on the pyrrole ring, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85814-62-6 |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
1-(4-nitro-2,5-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(18(15)20(22)23)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChI-Schlüssel |
FXYSVSIDFQLDBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(NC(=C1[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


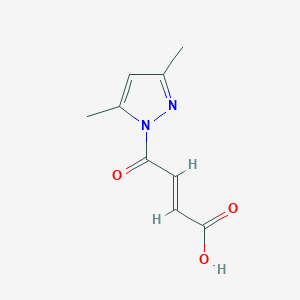
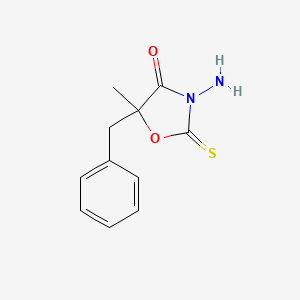
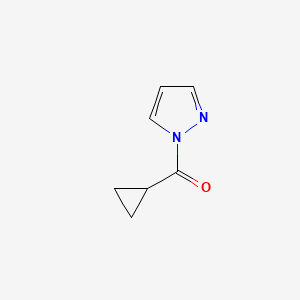
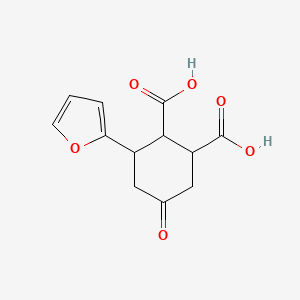

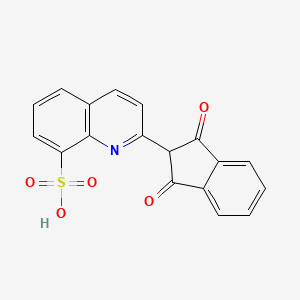
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

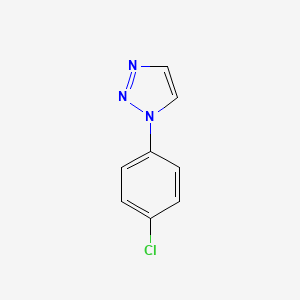
![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
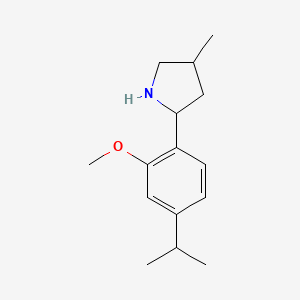
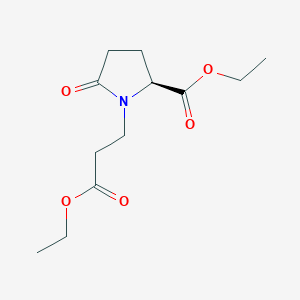
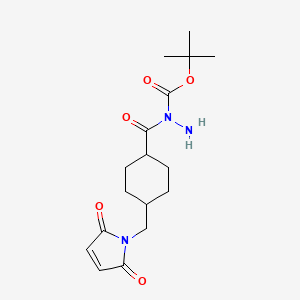
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
